(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
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Overview
Description
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The nitrophenoxy group is then attached through a nucleophilic substitution reaction. Finally, the furan ring is incorporated, and the compound is subjected to conditions that promote the formation of the propenone moiety.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include chlorinating agents, nucleophiles, and catalysts to facilitate the various transformations.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Uniqueness
(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{5-[(4-NITROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-[5-[(4-nitrophenoxy)methyl]furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5/c1-21-10-16(19)18(20-21)17(23)9-8-14-6-7-15(27-14)11-26-13-4-2-12(3-5-13)22(24)25/h2-10H,11H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSOULDIYEWHM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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